![molecular formula C9H6BrN3O B11756807 (E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine CAS No. 2101944-51-6](/img/structure/B11756807.png)
(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-Bromoquinoxaline-5-carbaldehyde oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-Bromoquinoxaline-5-carbaldehyde oxime typically involves the reaction of 8-bromoquinoxaline-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl group of the aldehyde, followed by the elimination of water.
Industrial Production Methods
While specific industrial production methods for (E)-8-Bromoquinoxaline-5-carbaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-8-Bromoquinoxaline-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom on the quinoxaline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
(E)-8-Bromoquinoxaline-5-carbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-8-Bromoquinoxaline-5-carbaldehyde oxime largely depends on its specific application. In medicinal chemistry, for example, the compound may interact with various molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoxaline-5-carbaldehyde: The parent aldehyde compound.
Quinoxaline-5-carbaldehyde oxime: A similar oxime without the bromine substitution.
Other Oximes: Compounds such as acetoxime and benzaldoxime.
Uniqueness
(E)-8-Bromoquinoxaline-5-carbaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group. The bromine atom can participate in unique halogen bonding interactions, while the oxime group provides versatility in chemical reactions. This combination of functional groups makes the compound particularly valuable in various research applications.
Properties
CAS No. |
2101944-51-6 |
|---|---|
Molecular Formula |
C9H6BrN3O |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
(NZ)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-7-2-1-6(5-13-14)8-9(7)12-4-3-11-8/h1-5,14H/b13-5- |
InChI Key |
SAGDWOSNXKALGN-ACAGNQJTSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1/C=N\O)N=CC=N2)Br |
Canonical SMILES |
C1=CC(=C2C(=C1C=NO)N=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)
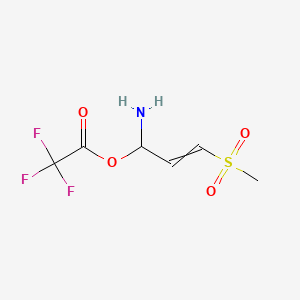
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756735.png)
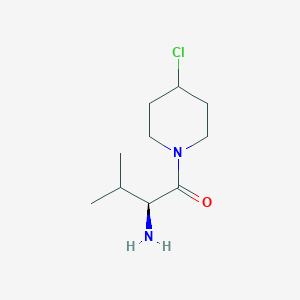
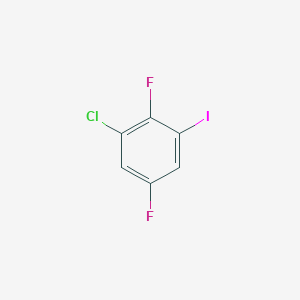
![2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11756750.png)
![6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)
![methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate](/img/structure/B11756763.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)
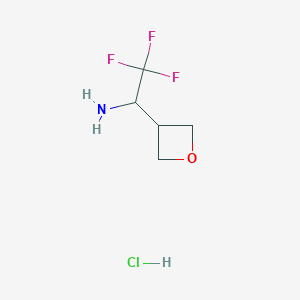
![tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11756787.png)
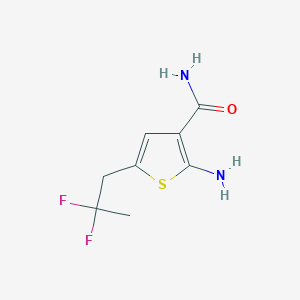
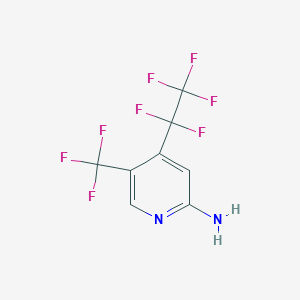
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline](/img/structure/B11756812.png)
